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(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Medicinal chemistry Fragment-based drug design Molecular property optimisation

Researchers often source aromatic imidazo[4,5-b]pyridine analogs only to find they lack the saturated pyridine ring required for specific ADME or conformational studies. This tetrahydro variant serves as the exact matched molecular pair for probing the impact of ring saturation on developability parameters. • Dual reactive handles: free imidazole N-H for N-alkylation/arylation and a 2-hydroxymethyl for oxidation or esterification. • Quantifiable differentiation from unsaturated analog (CAS 24638-20-8): ΔLogP ~+0.7, ΔTPSA +8.2 Ų, ΔHBD +1. • Standardized at the most frequent market purity with ambient shipping, enabling direct integration into fragment-to-lead cascades.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B11921103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(N2)CO
InChIInChI=1S/C7H11N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h8,11H,1-4H2,(H,9,10)
InChIKeyIPWIUPXWNWZYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Identity and Class Baseline


(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a partially saturated bicyclic imidazo[4,5-b]pyridine bearing a primary hydroxymethyl substituent at the 2‑position (molecular formula C₇H₁₁N₃O, MW 153.18 g/mol, CAS 1503092-78-1) . It belongs to the broader imidazo[4,5-b]pyridine family, a privileged scaffold in kinase inhibitor and purine-mimetic drug discovery [1]. The tetrahydro configuration distinguishes it from fully aromatic imidazo[4,5-b]pyridine-2‑methanols by introducing a saturated pyridine ring, which alters conformational flexibility, hydrogen‑bonding capacity, and physicochemical properties such as lipophilicity and polar surface area.

Saturated bicyclic scaffold for fragment-based design
Free N–H at 3‑position enables parallel library synthesis
Conformationally restrained purine‑mimetic core

Why In-Class Analogs Cannot Substitute This Compound


Imidazo[4,5-b]pyridine derivatives are not a uniform commodity; even small structural variations produce measurable shifts in physicochemical and biochemical properties that directly affect screening outcomes and lead‑optimisation trajectories [1]. The tetrahydro‑2‑hydroxymethyl variant differs from the widely catalogued (3H‑imidazo[4,5‑b]pyridin‑2‑yl)methanol (CAS 24638‑20‑8) by saturation of the pyridine ring, which increases molecular weight (+4.03 g/mol), alters the hydrogen‑bond‑donor count (3 vs. 2), raises computed LogP by approximately 0.7 units, and expands the topological polar surface area by 8.2 Ų [2]. Such differences modify solubility, passive permeability, and target‑binding pharmacophore geometry, making experimental substitution without re‑validation scientifically indefensible.

Physicochemical shift
Saturation of the pyridine ring modifies hydrogen‑bond donor count and lipophilicity, potentially altering permeability and solubility relative to unsaturated analogs.
Conformational divergence
The half‑chair conformation of the saturated ring shifts the spatial presentation of the 2‑hydroxymethyl group compared with planar aromatic scaffolds.
Data transferability
Screening data generated with (3H‑imidazo[4,5‑b]pyridin‑2‑yl)methanol may not reproduce with the tetrahydro analog without re‑validation.

Quantitative Differentiation from Closest Analogs


Molecular Weight Offset in Hit-to-Lead Tuning

The target compound's fully saturated pyridine ring increases molecular weight by 4.03 g/mol compared with the unsaturated comparator (3H‑imidazo[4,5‑b]pyridin‑2‑yl)methanol (MW 149.15) [1]. This modest mass increment, combined with the altered hydrogen‑bond‑donor count (3 HBD vs. 2 HBD), provides a property‑differentiation handle that is valuable in fragment‑growing campaigns where ligand efficiency metrics are sensitive to small MW changes [2].

MW offset
Reported
+4.03 g/mol (2.7%)
May influence ligand-efficiency ranking
Relative to unsaturated comparator 149.15 g/mol
Medicinal chemistry Fragment-based drug design Molecular property optimisation

Lipophilicity Shift Alters Permeability Profile

Saturation of the pyridine ring is predicted to raise LogP by approximately 0.7 log units relative to the aromatic comparator (XLogP3 = –0.4) [1], based on the established observation that saturation of a heteroaromatic ring typically increases lipophilicity by 0.5–1.0 log units [2]. The resulting estimated LogP of ~+0.3 places the target compound closer to the optimal CNS drug space (LogP 1–3), while the comparator's negative LogP favours higher aqueous solubility but may limit passive membrane permeability.

Lipophilicity shift
Class-level
Δ LogP ≈ +0.7
May alter permeability and solubility profiles
Estimated from ring‑saturation SAR
Physicochemical profiling ADME Solubility

Increased Polar Surface Area Modulates Drug-Likeness

The saturated scaffold increases the topological polar surface area (TPSA) to an estimated 70.0 Ų compared with 61.8 Ų for the unsaturated comparator [1]. This 13 % increase arises from the additional N–H donor introduced upon saturation and pushes TPSA closer to the 70–80 Ų range associated with balanced CNS penetration [2], while remaining below the 140 Ų threshold linked to poor oral absorption.

TPSA increase
Class-level
+8.2 Ų (13%)
May influence absorption and CNS penetration predictions
Based on fragment‑summation TPSA
Computational chemistry Drug-likeness Polar surface area

Conformational Restraint Diversifies Pharmacophore Geometry

The tetrahydro‑3H‑imidazo[4,5‑b]pyridine core occupies a distinct conformational space from fully aromatic imidazo[4,5‑b]pyridine derivatives due to sp³ hybridisation at C‑4, C‑5, C‑6, and C‑7, introducing a half‑chair conformation in the saturated ring [1]. This contrasts with the planar geometry of the aromatic comparator and can alter the spatial presentation of the 2‑hydroxymethyl group by up to ~1.5 Å relative to the hinge‑binding vector in kinase active sites, as inferred from docking studies of related tetrahydro‑imidazopyridine scaffolds [2].

Conformational restraint
Class-level
Half‑chair vs. planar scaffold
May shift hydroxymethyl vector ~1.0–1.5 Å
Inferred from related kinase inhibitor docking
Conformational analysis Scaffold hopping Structure-based design

Hydrogen-Bond-Donor Count Impacts Rule-of-Five Compliance

The target compound possesses three hydrogen‑bond donors (imidazole N–H, pyridine‑derived N–H, and hydroxymethyl O–H) versus two donors in the unsaturated comparator, which lacks the second ring N–H [1]. While both compounds remain within Lipinski Rule‑of‑Five space, the additional donor increases the HBD count to a level that typically reduces passive permeability by approximately 0.3–0.5 log units per additional donor in Caco‑2 monolayers [2].

HBD count
Reported
3 vs. 2 HBD (+1)
May reduce passive permeability; better suited for peripheral targets
HBD count influences efflux susceptibility
Drug-likeness Hydrogen bonding Rule of five

Unsubstituted N-3 Position Enables Late-Stage Diversification

The target compound bears no substituent at the 3‑position (N‑3 of the imidazole ring), whereas the commercially available (3‑methyl‑4,5,6,7‑tetrahydro‑3H‑imidazo[4,5‑b]pyridin‑2‑yl)methanol (CAS 1540580‑21‑9) carries a methyl group at this site . This structural difference makes the target compound amenable to late‑stage N‑alkylation, N‑arylation, or N‑acylation, allowing introduction of diverse substituents for SAR exploration. The 3‑methyl analog is chemically blocked against such diversification, limiting its utility to a single pre‑determined substitution pattern.

Synthetic versatility
Head-to-head
Free N–H vs. blocked N–CH₃
Enables late‑stage diversification; 3‑methyl analog cannot be functionalized
Data to verify
Synthetic chemistry Chemical biology Library synthesis

Application Scenarios


Fragment-Based Lead Generation with a Saturated Purine-Mimetic

The tetrahydro scaffold provides a conformationally restrained, purine‑mimetic framework with a free 3‑position N–H suitable for fragment growing. The modest molecular weight (153.18 g/mol), balanced LogP (~+0.3 estimated), and three hydrogen‑bond donors make it an attractive starting point for kinase and non‑kinase target families where hinge‑region binding is not the sole pharmacophore anchor [1]. Its computed TPSA of ~70 Ų places it in a favourable zone for both ligand‑efficient binding and acceptable permeability, supporting fragment‑to‑lead optimisation cascades.

Parallel Library Synthesis via N-3 Functionalization

Unlike 3‑methyl‑blocked analogs, this compound's unsubstituted imidazole N–H enables systematic N‑alkylation or N‑arylation to generate arrays of derivatives for SAR exploration. The hydroxymethyl group at C‑2 can simultaneously be oxidised to the aldehyde or carboxylic acid, or esterified, providing a second orthogonal diversification point. This dual‑handle reactivity is directly evidenced by the structural comparison with the 3‑methyl analog (CAS 1540580‑21‑9) [1].

ADME Screening Sets for Saturated vs. Aromatic Series

The ~0.7 LogP shift and 8.2 Ų TPSA increase relative to the unsaturated (3H‑imidazo[4,5‑b]pyridin‑2‑yl)methanol comparator [1][2] support the inclusion of both compounds as paired probes in ADME screening cascades. Comparing their permeability, solubility, and metabolic stability provides direct experimental readouts of the impact of pyridine‑ring saturation on developability parameters, informing scaffold selection for lead series.

CNS-Periphery Selectivity Profiling via Matched Pairs

The target compound's elevated HBD count (3) and TPSA (~70 Ų) relative to the aromatic comparator (2 HBD, 61.8 Ų) [1] create a matched molecular pair that is well‑suited to probing the TPSA/HBD thresholds for CNS penetration. Procurement of both compounds enables parallel assessment in MDCK‑MDR1 or Caco‑2 permeability assays and in vivo brain‑to‑plasma ratio studies, generating data that cannot be obtained from either compound alone.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Saturated purine-mimetic scaffold
Ligand efficiency and permeability profiling
Parallel library synthesis
Free N‑3 for diversification
Dual-handle reactivity assessment
ADME screening of saturated vs. aromatic
Paired physicochemical probes
Permeability and solubility comparison
CNS-periphery selectivity profiling
HBD and TPSA thresholds
Brain-to-plasma ratio determination
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